molecular formula C22H20N2O5 B2471418 3-(4-benzylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one CAS No. 710987-65-8

3-(4-benzylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one

Cat. No.: B2471418
CAS No.: 710987-65-8
M. Wt: 392.411
InChI Key: UBHIWZILTSHMLN-UHFFFAOYSA-N
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Description

3-(4-benzylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one is a complex organic compound that features a piperidine ring, a benzyl group, and a chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-benzylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the benzyl group. The chromenone core is then synthesized and functionalized with a nitro group. The final step involves coupling the piperidine derivative with the chromenone core under specific reaction conditions, often involving catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-benzylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The chromenone core can be hydrogenated to form dihydro derivatives.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

3-(4-benzylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-benzylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the nitro group can undergo redox reactions, influencing cellular pathways. The chromenone core may also play a role in binding to biological macromolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-benzylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one is unique due to its combination of a piperidine ring, benzyl group, and chromenone core, which confer specific chemical and biological properties

Properties

IUPAC Name

3-(4-benzylpiperidine-1-carbonyl)-6-nitrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c25-21(23-10-8-16(9-11-23)12-15-4-2-1-3-5-15)19-14-17-13-18(24(27)28)6-7-20(17)29-22(19)26/h1-7,13-14,16H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHIWZILTSHMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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